ITD-1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

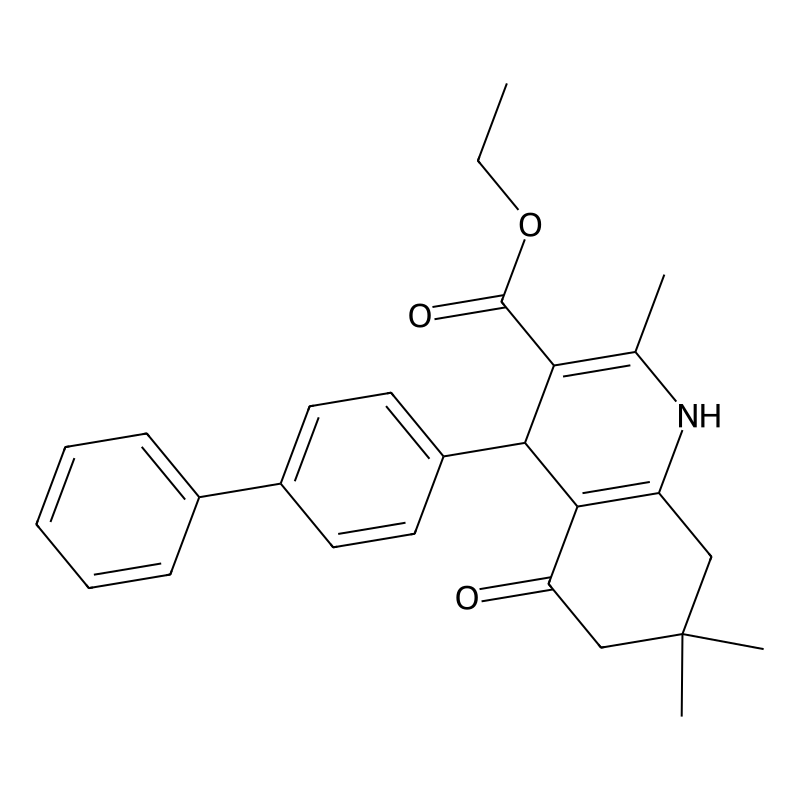

ITD-1 is a chemical compound known for its role as a selective inhibitor of Transforming Growth Factor Beta (TGF-β) signaling. The compound is scientifically recognized by its chemical name, 4-[1,1'-Biphenyl]-4-yl-1,4,5,6,7,8-hexahydro-2,7,7-trimethyl-5-oxo-3-quinolinecarboxylic acid ethyl ester, and has a molecular formula of C27H29NO3. With a molecular weight of approximately 415.52 g/mol, ITD-1 is characterized by its crystalline solid form and high purity (>98%) .

ITD-1 has garnered attention in scientific research for its ability to induce cardiomyocyte differentiation from embryonic stem cells, showcasing its potential therapeutic applications in regenerative medicine and cardiovascular diseases .

The chemical behavior of ITD-1 primarily involves its interaction with TGF-β receptors. By inhibiting these receptors, ITD-1 disrupts the downstream signaling pathways associated with fibrosis and other pathological processes. While specific balanced chemical equations for reactions involving ITD-1 are not extensively documented in the literature, it can be inferred that the compound participates in complex biochemical pathways rather than simple stoichiometric reactions.

ITD-1 exhibits significant biological activity as a TGF-β signaling inhibitor. This inhibition is crucial in various biological contexts:

- Cardiomyocyte Differentiation: ITD-1 has been shown to promote the differentiation of embryonic stem cells into cardiomyocytes, which are essential for heart function .

- Anti-fibrotic Effects: By blocking TGF-β signaling, ITD-1 may reduce fibrosis in tissues, which is particularly relevant in conditions such as cardiac hypertrophy and liver fibrosis .

These properties position ITD-1 as a valuable tool in both basic research and potential therapeutic applications.

The synthesis of ITD-1 involves multi-step organic reactions typically carried out under controlled laboratory conditions. Although specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:

- Formation of the Quinoline Core: The quinoline structure can be synthesized through cyclization reactions involving appropriate precursors.

- Functionalization: Subsequent steps would involve adding functional groups to achieve the desired chemical properties and enhance biological activity.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Research articles focusing on related compounds may provide insights into specific methodologies applicable to ITD-1 synthesis.

ITD-1 has several promising applications:

- Research Tool: In studies investigating TGF-β signaling pathways, ITD-1 serves as a critical inhibitor to elucidate the role of these pathways in various biological processes.

- Potential Therapeutics: Given its ability to induce cardiomyocyte differentiation and inhibit fibrosis, ITD-1 may have future applications in treating heart diseases and fibrotic conditions .

Interaction studies involving ITD-1 focus on its binding affinity to TGF-β receptors and subsequent effects on downstream signaling pathways. These studies typically employ techniques such as:

- Cell-based assays: To evaluate the impact of ITD-1 on cell proliferation and differentiation.

- Biochemical assays: To measure changes in signaling molecule levels following treatment with ITD-1.

Such studies are crucial for understanding the mechanism of action and potential therapeutic implications of ITD-1.

Several compounds exhibit similar properties to ITD-1. Here are some notable examples:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| SB431542 | TGF-beta receptor inhibitor | Known for inhibiting TGF-beta signaling; used in stem cell research. |

| LY2109761 | TGF-beta receptor kinase inhibitor | Demonstrates anti-fibrotic effects; used in cancer research. |

| Galunisertib | TGF-beta receptor type I inhibitor | Investigated in clinical trials for cancer therapy; reduces tumor progression. |

Uniqueness of ITD-1

ITD-1 stands out due to its dual role as both a selective TGF-beta inhibitor and an inducer of cardiomyocyte differentiation from embryonic stem cells. This unique combination makes it particularly valuable for research aimed at regenerative therapies for heart diseases.

ITD-1 represents a significant breakthrough in the development of selective transforming growth factor beta receptor 2 degradation modulators [2]. This compound, formally designated as ethyl 4-([1,1'-biphenyl]-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, exhibits a molecular formula of C₂₇H₂₉NO₃ with a molecular weight of 415.52 grams per mole [3] [27]. The compound appears as a yellow solid with exceptional solubility in dimethyl sulfoxide reaching concentrations up to 50 millimolar, while maintaining limited water solubility at approximately 0.1 milligrams per milliliter [3] [30].

Synthetic Routes for 1,4-Dihydropyridine Core Scaffold

The synthesis of ITD-1 relies fundamentally on the construction of its 1,4-dihydropyridine core scaffold, which serves as the essential pharmacophore for transforming growth factor beta receptor 2 degradation activity [13]. This heterocyclic framework represents a critical structural element that determines both the compound's selectivity and potency against its biological target [24] [25].

One-Pot Multicomponent Reaction Optimization

The formation of the 1,4-dihydropyridine core in ITD-1 synthesis employs the classical Hantzsch condensation reaction, which represents one of the most efficient approaches for constructing this pharmacologically important heterocycle [6] [26]. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonium acetate under controlled conditions [26] [29].

The optimization of this one-pot multicomponent process has focused on enhancing yield and reducing reaction times through various catalytic improvements [7] [8]. Modern approaches have incorporated environmentally friendly catalysts such as iron oxide nanoparticles supported on phenanthroline complexes, which facilitate the reaction under mild aqueous conditions [7]. These catalytic systems enable the formation of 1,4-dihydropyridine derivatives with yields ranging from 86% to 92% at temperatures around 60 degrees Celsius [7].

The mechanism of this multicomponent reaction proceeds through several key intermediates, beginning with the formation of an enamine intermediate through the nucleophilic attack of ammonia on ethyl acetoacetate [7] [26]. Subsequently, a Knoevenagel-type condensation occurs between this intermediate and the activated aromatic aldehyde component, followed by Michael addition and intramolecular cyclization to form the final dihydropyridine ring system [7] [29].

Recent optimization studies have demonstrated that the use of polyaniline-supported zinc oxide nanoparticles as catalysts can achieve efficient synthesis of hexahydroquinoline derivatives, which share the same core structure as ITD-1 [8]. These approaches maintain the structural integrity required for biological activity while improving synthetic accessibility and scalability [8] [28].

Suzuki Coupling Modifications for Biphenyl Substituents

The incorporation of the essential 4'-biphenyl substituent in ITD-1 synthesis requires sophisticated palladium-catalyzed cross-coupling methodologies, particularly the Suzuki-Miyaura reaction [10] [12]. This coupling strategy enables the formation of the carbon-carbon bond between the aromatic boronic acid or ester component and the appropriate organohalide precursor [12] [36].

The Suzuki coupling approach for biphenyl synthesis in ITD-1 analogues involves the reaction of phenylboronic acid derivatives with brominated aromatic precursors using palladium catalysts such as bis(diphenylphosphino)ferrocene palladium dichloride [10] [36]. This particular catalyst system offers advantages in terms of air stability and extended shelf life compared to traditional tetrakis(triphenylphosphine)palladium catalysts [36].

Optimization of the Suzuki coupling conditions for ITD-1 synthesis has focused on achieving high yields while maintaining selectivity for the desired biphenyl regioisomer [10]. The reaction typically employs aqueous sodium carbonate as the base and proceeds under mild heating conditions to afford the coupled products in moderate to good yields [36]. The flexibility of this approach allows for the introduction of various substituents on the biphenyl moiety, enabling structure-activity relationship studies [10] [15].

The mechanistic pathway of the Suzuki coupling involves three key steps: oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to form the carbon-carbon bond while regenerating the active catalyst [12]. This catalytic cycle enables efficient formation of the biphenyl linkage essential for ITD-1's biological activity [12] [15].

Key Structural Determinants of Transforming Growth Factor Beta Receptor 2 Degradation Activity

The biological activity of ITD-1 as a selective transforming growth factor beta receptor 2 degradation enhancer depends critically on specific structural features that enable recognition and binding to the target receptor [2] [13]. These structural determinants work synergistically to achieve the compound's unique mechanism of promoting proteasomal degradation of transforming growth factor beta receptor 2 without affecting the closely related transforming growth factor beta receptor 1 [2].

| Structural Component | Function | Impact on Activity |

|---|---|---|

| 4'-Biphenyl Group | Hydrophobic interactions with TGFBR2 | Critical for TGFBR2 recognition |

| Ethyl Ester Moiety | Enhances potency and selectivity | Modulates degradation potency |

| Trimethyl Substituents (2,7,7-positions) | Contributes to receptor binding affinity | Influences binding kinetics |

| 1,4-Dihydropyridine Core | Essential pharmacophore for activity | Required for biological activity |

| Hexahydroquinoline Scaffold | Provides structural rigidity and selectivity | Determines selectivity profile |

Role of 4'-Biphenyl Group in Hydrophobic Interactions

The 4'-biphenyl substituent represents a critical structural determinant for ITD-1's selective activity against transforming growth factor beta receptor 2 [2] [15]. This aromatic system engages in extensive hydrophobic interactions with specific amino acid residues within the receptor's binding pocket, facilitating the compound's recognition and subsequent degradation enhancement mechanism [15] [18].

Research on biphenyl-containing small molecules has demonstrated that this structural motif typically occupies hydrophobic pockets composed of amino acids such as tyrosine, methionine, and alanine residues [15]. In the context of ITD-1's interaction with transforming growth factor beta receptor 2, the biphenyl group likely forms π-π stacking interactions and π-alkyl interactions with aromatic and aliphatic residues respectively [15] [18].

The planar geometry of the biphenyl system allows for optimal positioning within the receptor's hydrophobic binding cleft, maximizing van der Waals contacts and contributing significantly to the overall binding affinity [15] [18]. Studies of similar biphenyl-containing inhibitors have shown that this structural feature can contribute several orders of magnitude to binding potency through these hydrophobic interactions [15].

The conformational flexibility of the biphenyl linkage enables the molecule to adopt the optimal orientation required for productive binding to transforming growth factor beta receptor 2 [15]. This conformational adaptability is essential for the compound's ability to promote receptor degradation through the proteasomal pathway rather than simple competitive inhibition [2].

Impact of Ethyl Ester and Trimethyl Substituents on Potency

The ethyl ester functionality at the 3-position of the hexahydroquinoline core significantly influences ITD-1's potency and selectivity profile [16]. This ester group contributes to the compound's lipophilicity and membrane permeability while also participating in specific binding interactions with transforming growth factor beta receptor 2 [16] [17].

Structure-activity relationship studies on related ester-containing compounds have demonstrated that the alkyl chain length of the ester group can dramatically affect biological activity [16]. For ITD-1, the ethyl ester represents an optimal balance between potency and selectivity, as longer alkyl chains may reduce activity while shorter chains may compromise binding affinity [16].

The trimethyl substituents at positions 2, 7, and 7 of the hexahydroquinoline scaffold provide crucial steric bulk that influences the compound's three-dimensional conformation and receptor binding properties [17]. These methyl groups create a specific spatial arrangement that is essential for recognition by transforming growth factor beta receptor 2 while preventing binding to related receptors [2] [13].

The geminal dimethyl groups at position 7 introduce conformational rigidity to the hexahydroquinoline ring system, locking the molecule into a specific conformation that is optimal for biological activity [24]. This conformational constraint is particularly important for maintaining the proper orientation of the biphenyl substituent relative to the ester functionality [24] [25].

Research on similar tricyclic systems has shown that the introduction of methyl substituents can enhance binding affinity through favorable hydrophobic contacts while also improving metabolic stability [17]. For ITD-1, these trimethyl substituents contribute to the compound's remarkable selectivity for transforming growth factor beta receptor 2 over other members of the transforming growth factor beta receptor family [2] [13].

Enantiomeric Resolution: Differential Activity of (+)- versus (-)-ITD-1

The stereochemical configuration of ITD-1 profoundly influences its biological activity, with the two enantiomers exhibiting dramatically different potencies against transforming growth factor beta receptor 2 [5] [19]. This stereoselectivity underscores the importance of precise molecular recognition in the compound's mechanism of action and highlights the sophisticated nature of protein-small molecule interactions [19] [22].

| Compound | IC₅₀ TGFBR2 Degradation (μM) | Relative Activity | Configuration |

|---|---|---|---|

| ITD-1 (racemic) | 0.4-0.8 | Active | R/S mixture |

| (+)-ITD-1 | ~0.4 | Highly Active | R-configuration |

| (-)-ITD-1 | >10 (inactive) | Inactive | S-configuration |

The resolution of racemic ITD-1 into its individual enantiomers has been accomplished using supercritical fluid chromatography, allowing for the separation and independent evaluation of each stereoisomer [19]. Single crystal X-ray crystallography has confirmed that the inactive (-)-enantiomer possesses the S-configuration, while the bioactive (+)-enantiomer exhibits the R-configuration [19].

The dramatic difference in activity between the two enantiomers reflects the stereospecific nature of ITD-1's interaction with transforming growth factor beta receptor 2 [19] [20]. The (+)-ITD-1 enantiomer maintains potent activity with an IC₅₀ value of approximately 0.4 micromolar for transforming growth factor beta receptor 2 degradation, while the (-)-ITD-1 enantiomer shows virtually no activity at concentrations exceeding 10 micromolar [5] [19].

This enantiomeric selectivity extends to the compound's effects on downstream signaling pathways and cellular responses [19]. Treatment with (+)-ITD-1 effectively prevents transforming growth factor beta-dependent E-cadherin loss and inhibits the increase in Snail and N-cadherin levels, while the (-)-ITD-1 enantiomer shows no effect on these protein markers [19].

The stereochemical requirements for ITD-1 activity demonstrate the precise nature of the molecular recognition event between the compound and transforming growth factor beta receptor 2 [19] [22]. This stereospecificity suggests that the binding site on the receptor has a well-defined three-dimensional architecture that can only accommodate the (+)-enantiomer in a productive binding mode [22] [23].

The use of (-)-ITD-1 as a negative control in biological studies has proven valuable for establishing the specificity of observed effects [5]. This inactive enantiomer possesses identical chemical and physical properties to the active (+)-enantiomer, making it an ideal control compound for distinguishing specific receptor-mediated effects from non-specific cellular responses [5] [19].